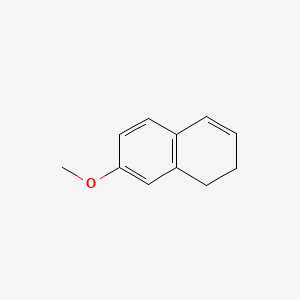

7-Methoxy-1,2-dihydronaphthalene

Description

BenchChem offers high-quality 7-Methoxy-1,2-dihydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1,2-dihydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2,4,6-8H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWCMXCTQPOKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344158 | |

| Record name | 7-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52178-91-3 | |

| Record name | 7-Methoxy-1,2-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 7 Methoxy 1,2 Dihydronaphthalene Scaffolds

Oxidative and Dehydrogenative Transformations

Aromatization to Polysubstituted Naphthalenes (e.g., DDQ Oxidation)

The conversion of dihydronaphthalenes to fully aromatic naphthalene (B1677914) systems is a synthetically valuable transformation. Oxidative dehydrogenation, often employing high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), is a common and efficient method to achieve this aromatization. researchgate.netrsc.org DDQ is a powerful oxidant that readily accepts a hydride from the dihydronaphthalene ring, leading to the formation of the corresponding naphthalene derivative and the hydroquinone (B1673460) form of DDQ. rsc.org

The reaction proceeds through the abstraction of a hydride ion from a benzylic position of the 7-methoxy-1,2-dihydronaphthalene, facilitated by the electron-donating methoxy (B1213986) group which stabilizes the resulting carbocation intermediate. Subsequent proton loss leads to the formation of the stable aromatic naphthalene ring. Studies have shown that the presence of electron-donating groups on the aromatic ring can stabilize the intermediate carbonium ion, influencing the rate of hydride loss. researchgate.net

In a broader context, the DDQ-mediated oxidative dehydrogenation has been successfully applied to a variety of dihydroarenes. For instance, the oxidative dehydrogenation of 1,2-dihydronaphthalene (B1214177) to naphthalene has been achieved with a 91% yield using a catalytic system of DDQ and sodium nitrite (B80452) under an oxygen atmosphere. nih.gov This method highlights the efficiency of DDQ in promoting aromatization under relatively mild conditions. The general applicability of DDQ in dehydrogenation reactions makes it a valuable tool for the synthesis of polysubstituted naphthalenes from their dihydronaphthalene precursors. rsc.orgnih.gov

Table 1: Examples of DDQ-Mediated Oxidative Dehydrogenation

| Substrate | Product | Reagents | Conditions | Yield | Reference |

| 1,2-Dihydronaphthalene | Naphthalene | DDQ, NaNO₂, O₂ | 120 °C, 8 h | 91% | nih.gov |

| 9,10-Dihydroanthracene | Anthracene (B1667546) | DDQ, NaNO₂, O₂ | 120 °C, 8 h | >99% | nih.gov |

| Acenaphthene | Acenaphthylene | DDQ, NaNO₂, O₂ | 120 °C, 8 h | ~70% | nih.gov |

Reductive Transformations

Hydrogenation to Polysubstituted Tetrahydronaphthalenes (e.g., Pd/C Catalysis)

The catalytic hydrogenation of dihydronaphthalenes provides access to tetrahydronaphthalene (tetralin) derivatives, which are important structural motifs in many biologically active molecules and synthetic intermediates. wikipedia.orgnih.govnih.gov The most common and efficient method for this transformation is the use of heterogeneous catalysts, particularly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). masterorganicchemistry.com

The hydrogenation reaction involves the syn-addition of two hydrogen atoms across the double bond of the dihydronaphthalene ring. masterorganicchemistry.com In the case of 7-methoxy-1,2-dihydronaphthalene, this would yield 7-methoxy-1,2,3,4-tetrahydronaphthalene. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere, with the Pd/C catalyst facilitating the cleavage of the H-H bond and the transfer of hydrogen atoms to the alkene.

The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity. While Pd/C is widely used, other catalysts such as platinum, nickel, and rhodium have also been employed for the hydrogenation of naphthalene derivatives. mdpi.comresearchgate.net The activity of these catalysts can be influenced by the presence of other functional groups and the specific reaction conditions. For instance, in some cases, isomerization of the double bond can occur as a side reaction, although this is generally less of an issue with platinum catalysts compared to palladium. masterorganicchemistry.com

Table 2: Catalytic Hydrogenation of Naphthalene Derivatives

| Substrate | Product | Catalyst | Conditions | Key Findings | Reference |

| Naphthalene | Tetralin | Pt-NPs in SC hexane | 250 °C, 6 MPa | Close to 100% selectivity at almost full conversion. | mdpi.com |

| Naphthalene | Tetralin | Raney nickel | 7 bar, 2-propanol | 99.6% conversion under optimized conditions. | ijcce.ac.ir |

| Naphthalene | Tetralin | Pd/Al₂O₃ | 2% CO/H₂ | Highest activity among tested supported metals in the presence of CO. | researchgate.net |

| Dienes with isolated rings | Hydrogenated products | Pd/C | 100 atm H₂, 30 °C, 24 h | Up to 90% yields. | nih.gov |

Electrophilic and Nucleophilic Functionalizations of the Dihydronaphthalene Moiety

The double bond in the dihydronaphthalene ring is susceptible to a range of electrophilic addition reactions, allowing for the introduction of various functional groups.

Regioselective Iodo-functionalization (e.g., β-Iodo Ether and Iodohydrin Formation)

Iodine-mediated electrophilic cyclization and addition reactions are powerful methods for the functionalization of alkenes. In the context of dihydronaphthalenes, these reactions can lead to the formation of valuable iodinated intermediates. For example, the reaction of a dihydroxyalkene precursor containing a dihydronaphthalene moiety can undergo iodoetherification, where an iodine atom and an ether linkage are formed across the double bond. nih.gov This process is initiated by the electrophilic attack of an iodine source on the alkene, followed by intramolecular trapping by a hydroxyl group.

Similarly, in the presence of water, an iodohydrin can be formed, where an iodine atom and a hydroxyl group are added across the double bond. These reactions are often highly regioselective, with the iodine atom adding to the less substituted carbon of the double bond and the nucleophile (alkoxy or hydroxy group) adding to the more substituted carbon, following Markovnikov's rule. The resulting iodo-functionalized tetrahydronaphthalenes can serve as versatile precursors for further synthetic transformations. nih.gov

Electrophilic Additions (e.g., Bromoarylation, Epoxidation) on Alkene Moieties

The alkene moiety in 7-methoxy-1,2-dihydronaphthalene is also reactive towards other electrophilic addition reactions. Bromoarylation, for instance, involves the addition of a bromine atom and an aryl group across the double bond. nih.gov This can be achieved using various reagents and catalytic systems.

Epoxidation, the formation of an epoxide ring from the alkene, is another important transformation. This can be accomplished using peroxy acids or through metal-catalyzed oxidations. nih.govsci-hub.ru The resulting epoxide is a highly useful intermediate that can be opened by a variety of nucleophiles to introduce two new functional groups with defined stereochemistry. The enantioselective epoxidation of 1,2-dihydronaphthalene has been studied using chiral catalysts, demonstrating the potential to generate chiral building blocks from this scaffold. sci-hub.ru The reactivity of the epoxide allows for the synthesis of a wide range of trans-disubstituted cyclohexadiene derivatives. nih.gov

Iodolactonization Reactions

Iodolactonization is a powerful cyclization reaction that can be employed to construct lactone rings. While direct iodolactonization of 7-Methoxy-1,2-dihydronaphthalene itself is not prominently featured in the reviewed literature, related transformations provide insight into the reactivity of similar systems. For instance, photocatalyzed azidolactonization has been demonstrated on related scaffolds, suggesting the potential for analogous halogen-mediated cyclizations. acs.org This type of reaction typically involves the electrophilic addition of an iodine species to a double bond, followed by intramolecular capture by a carboxylic acid group to form the lactone ring. The regioselectivity and stereoselectivity of such reactions are often influenced by the substitution pattern of the starting material and the reaction conditions employed.

Transformation of the Methoxy Group to Triflate Derivatives

The methoxy group in 7-Methoxy-1,2-dihydronaphthalene can be transformed into a triflate (trifluoromethanesulfonate) group, which is an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This transformation significantly enhances the synthetic utility of the dihydronaphthalene scaffold. The conversion is typically achieved by treating the corresponding phenol (B47542) with triflic anhydride (B1165640) (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) in the presence of a base. The resulting aryl triflate can then participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of various substituents at the 7-position.

| Precursor | Reagent | Product | Application |

| 7-Hydroxy-1,2-dihydronaphthalene | Triflic anhydride (Tf₂O) | 7-(Trifluoromethylsulfonyloxy)-1,2-dihydronaphthalene | Precursor for cross-coupling reactions |

| 7-Hydroxy-1,2-dihydronaphthalene | N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) | 7-(Trifluoromethylsulfonyloxy)-1,2-dihydronaphthalene | Precursor for cross-coupling reactions |

Rearrangement and Cyclization Processes

The 7-Methoxy-1,2-dihydronaphthalene framework is amenable to various rearrangement and cyclization reactions, leading to the formation of novel carbocyclic and heterocyclic systems.

Ring Contraction to Indane Derivatives Mediated by Hypervalent Iodine Reagents

Hypervalent iodine reagents are effective in promoting the ring contraction of cyclic olefins, including dihydronaphthalene derivatives, to yield indane derivatives. nih.gov This oxidative rearrangement offers a valuable method for accessing five-membered ring systems from six-membered precursors. The reaction is typically mediated by reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) or [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB). nih.govmdpi.com The mechanism is thought to involve the electrophilic addition of the iodine(III) species to the double bond, followed by a 1,2-aryl migration and subsequent reductive elimination to afford the ring-contracted product. The presence of the methoxy group on the aromatic ring can influence the migratory aptitude of the aryl group and thus the efficiency of the rearrangement. mdpi.com

| Starting Material | Hypervalent Iodine Reagent | Product | Key Feature |

| 7-Methoxy-1,2-dihydronaphthalene | (Diacetoxyiodo)benzene (PIDA) | Substituted Indane | Ring Contraction |

| 7-Methoxy-1,2-dihydronaphthalene | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Substituted Indane | Ring Contraction |

Competitive 6π-Electrocyclisation andnih.govnih.gov-Hydride Shifts

In systems derived from 7-Methoxy-1,2-dihydronaphthalene, there can be competition between 6π-electrocyclization and nih.govnih.gov-hydride shift pathways, particularly in dienyl systems. nih.gov 6π-Electrocyclization is a pericyclic reaction that involves the formation of a new sigma bond between the termini of a 6π-electron system, leading to a cyclic product. In contrast, a nih.govnih.gov-hydride shift is a sigmatropic rearrangement where a hydrogen atom migrates from one position to another five atoms away. The outcome of the reaction can be highly dependent on the specific substrate, reaction conditions (thermal or photochemical), and the presence of catalysts or Lewis acids. nih.gov These competitive pathways can lead to a diverse array of products, and controlling the selectivity between them is a key challenge in synthetic design.

Stereoselective Transformations and Control

Achieving stereocontrol in reactions involving the 7-Methoxy-1,2-dihydronaphthalene scaffold is crucial for the synthesis of enantiomerically pure target molecules. masterorganicchemistry.com Stereoselectivity can be introduced through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate-controlled diastereoselective reactions.

For instance, in the context of ring contraction reactions mediated by hypervalent iodine reagents, the stereochemistry of the starting material can influence the stereochemical outcome of the product. nih.gov The approach of the reagent to one face of the double bond may be sterically hindered, leading to a preference for reaction on the less hindered face. masterorganicchemistry.com Similarly, in cyclization reactions, the existing stereocenters in the molecule can direct the formation of new stereocenters in a predictable manner. Enantioselective versions of these transformations can be developed by employing chiral hypervalent iodine reagents or by performing the reaction in the presence of a chiral ligand or catalyst. acs.org

| Transformation | Method of Stereocontrol | Outcome |

| Ring Contraction | Substrate-controlled diastereoselectivity | Preferential formation of one diastereomer |

| Cyclization | Chiral catalyst | Enantioselective formation of a specific enantiomer |

Mechanistic Investigations of Chemical Transformations Involving 7 Methoxy 1,2 Dihydronaphthalene

Elucidation of Reaction Mechanisms in Electrochemical Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of complex organic molecules. The electrochemical synthesis of 1,2-dihydronaphthalene (B1214177) derivatives, including those with a methoxy (B1213986) substituent, has been investigated to understand the underlying reaction mechanisms.

Role of Radical Cation Intermediates and Single-Electron Transfer

The electrochemical synthesis of 1,2-dihydronaphthalenes from styrenes proceeds through a mechanism initiated by a single-electron transfer (SET) from the more electron-rich alkene. In the context of synthesizing a molecule like 7-Methoxy-1,2-dihydronaphthalene, this would involve the anodic oxidation of a methoxy-substituted styrene (B11656) derivative. The electron-donating nature of the methoxy group facilitates the initial oxidation, lowering the oxidation potential and promoting the formation of a radical cation intermediate.

This radical cation is a key reactive species that dictates the subsequent bond-forming events. The generation of this intermediate is a critical step, and its stability and reactivity are influenced by the substitution pattern on the aromatic ring.

Pathways of Radical Cyclization, Oxidation, and Deprotonation

Following the formation of the radical cation, the reaction cascade leading to the dihydronaphthalene skeleton involves a sequence of radical cyclization, further oxidation, and deprotonation steps. A plausible mechanism for the formation of a substituted 1,2-dihydronaphthalene involves the following key steps:

Initial Oxidation: An electron-rich alkene, such as a methoxy-substituted styrene, undergoes a single-electron oxidation at the anode to form a radical cation.

Nucleophilic Attack: This electrophilic radical cation is then attacked by a second, more nucleophilic alkene molecule.

Radical Cyclization: The resulting intermediate undergoes an intramolecular radical cyclization to form a six-membered ring, which is the core of the dihydronaphthalene structure.

Further Oxidation and Deprotonation: The cyclized radical intermediate is then further oxidized at the anode, and a subsequent deprotonation step leads to the final 1,2-dihydronaphthalene product.

This sequence of events highlights the intricate interplay of electron transfer and radical reactions in the electrochemical synthesis of these compounds.

Mechanistic Studies of Metal-Free Rearrangements

Metal-free rearrangement reactions provide a powerful tool for skeletal transformations in organic synthesis. The investigation of such rearrangements involving 7-Methoxy-1,2-dihydronaphthalene offers insights into the factors controlling reaction pathways and product selectivity.

Unraveling the Fate of Cyclopropylcarbinol Rearrangements and Substituent Effects

While direct studies on the cyclopropylcarbinol rearrangement of a 7-methoxy-1,2-dihydronaphthalene derivative are not extensively documented, the principles of the vinylcyclopropane-cyclopentene rearrangement, a closely related transformation, can provide valuable insights. This rearrangement is known to proceed through a diradical intermediate, and the stability of this intermediate is a key factor in determining the reaction's activation energy.

Substituents that can stabilize a radical or a cation have a significant impact on the rearrangement. A methoxy group, being an electron-donating group, can lower the activation energy for the rearrangement. acs.org For instance, a methoxy substituent on a vinylcyclopropane has been shown to significantly accelerate the rate of rearrangement. wikipedia.org In a hypothetical scenario where a cyclopropyl group is attached to the dihydronaphthalene core, the methoxy group at the 7-position would be expected to influence the stability of any radical or cationic intermediates formed during the rearrangement, thereby affecting the reaction's feasibility and outcome. The rearrangement can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise, diradical-mediated mechanism, with the operative pathway being highly substrate-dependent. wikipedia.org

| Substituent Effect on Vinylcyclopropane Rearrangement | |

| Substituent Type | Effect on Activation Energy |

| Electron-donating (e.g., Methoxy) | Lowers the activation energy, facilitating the rearrangement. acs.orgwikipedia.org |

| Radical-stabilizing | Lowers the activation energy and can influence the stereochemical outcome. wikipedia.org |

Pathways of Hypervalent Iodine-Mediated Oxidative Rearrangements

Hypervalent iodine reagents are versatile and environmentally benign oxidizing agents that can mediate a variety of organic transformations. The oxidative rearrangement of 1,2-dihydronaphthalenes to indane derivatives using hypervalent iodine(III) reagents is a well-established reaction. This metal-free process offers a valuable synthetic route to functionalized five-membered rings.

The proposed mechanism for this rearrangement involves the following steps:

Electrophilic Attack: The hypervalent iodine(III) reagent acts as an electrophile and attacks the double bond of the 1,2-dihydronaphthalene.

Formation of an Iodonium Intermediate: This initial attack leads to the formation of a cyclic iodonium ion intermediate.

Nucleophilic Trapping: A nucleophile, typically the solvent (e.g., methanol), attacks the iodonium ion, leading to the formation of a 1,2-adduct.

Rearrangement and Ring Contraction: The key rearrangement step involves the migration of one of the carbon-carbon bonds of the six-membered ring, leading to the contraction of the ring and the formation of a five-membered indane skeleton.

Elimination: The final step involves the elimination of the iodobenzene derivative to afford the indane product.

The presence of a methoxy group at the 7-position of the dihydronaphthalene ring would likely influence the regioselectivity of the initial electrophilic attack and the stability of any carbocationic intermediates formed during the rearrangement process.

Mechanisms of Pyrolytic and Thermal Transformations

The study of pyrolytic and thermal transformations of 7-Methoxy-1,2-dihydronaphthalene is essential for understanding its stability at high temperatures and the potential for isomerization or decomposition.

Gas-phase pyrolysis of methoxy-substituted 1-phenyl-1,3-butadienes has been shown to yield methoxy-1,2-dihydronaphthalenes through an intramolecular electrocyclization reaction. This suggests that the reverse reaction, the thermal ring-opening of 7-Methoxy-1,2-dihydronaphthalene to a substituted butadiene, is a plausible thermal transformation.

Identification of Transition States (e.g., Four-Membered, Six-Membered)

The formation of dihydronaphthalene structures, including methoxy-substituted analogues, often proceeds through pericyclic reactions where the geometry of the transition state is crucial. In the context of cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes, the reaction mechanism involves the formation of an ortho-quinodimethane (o-QDM) intermediate which then undergoes a 6π-electrocyclization. nih.gov This electrocyclization proceeds through a six-membered transition state, a common feature in such reactions governed by Woodward-Hoffmann rules.

Computational studies on related systems, such as the ring expansion of methoxy-vinyl-benzocyclobutene to form 4-methoxy-1,2-dihydronaphthalene, have been used to model reaction pathways. rsc.org While this specific reaction involves a four-membered ring opening, it leads to an intermediate that subsequently cyclizes to the dihydronaphthalene scaffold. The stereochemical outcome of these reactions is often determined by the energy differences between "allowed" and "forbidden" transition states. rsc.org For instance, the electrocyclic ring opening of cyclobutene derivatives can proceed via conrotatory or disrotatory pathways, each defined by a unique transition state geometry. DFT calculations have shown that potential energy differences between these transition states can vary significantly. rsc.org

Detailed Analysis of Electrocyclization and Hydrogen Shift Mechanisms

The reactivity of intermediates leading to 7-methoxy-1,2-dihydronaphthalene is dictated by competing reaction pathways, notably electrocyclization and hydrogen shifts. In the cobalt-catalyzed synthesis from o-styryl N-tosyl hydrazones, a key mechanistic branch point occurs after the formation of an ortho-quinodimethane (o-QDM) intermediate. nih.gov This reactive intermediate has two primary fates:

6π-Electrocyclization: The o-QDM intermediate can undergo a thermal 6π-electrocyclization reaction to form the stable 1,2-dihydronaphthalene ring system. nih.gov This pericyclic reaction is a favored pathway for many substrates.

nih.govchemsynthesis.com-Hydride Shift: Alternatively, if the substrate possesses an alkyl substituent on the allylic position, the o-QDM intermediate can undergo a nih.govchemsynthesis.com-hydride shift. nih.gov This process leads to the formation of E-aryl-dienes instead of the cyclized dihydronaphthalene product. nih.gov

The competition between these pathways is influenced by the substitution pattern of the starting material. The presence of a methoxy group at the 7-position has been shown to result in good yields of the 1,2-dihydronaphthalene product, suggesting that it favors the 6π-electrocyclization pathway. nih.gov DFT calculations support the release of the reactive o-QDM intermediate from the metal catalyst, after which it partitions between these two mechanistic routes. nih.gov

Computational Mechanistic Insights

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has been instrumental in elucidating the complex reaction pathways involved in the synthesis of 7-methoxy-1,2-dihydronaphthalene and related compounds. DFT calculations were performed to map the catalytic cycle of 1,2-dihydronaphthalene formation using cobalt(II) porphyrin catalysts. nih.gov These studies depicted a pathway beginning with the coordination of a diazo compound to the cobalt catalyst, ultimately leading to the dihydronaphthalene product via several intermediates. nih.gov

In other studies, DFT calculations supported the hypothesis that the formation of dihydronaphthalenes and 1H-2-benzo[c]oxocins can share a common ortho-quinodimethane (o-QDM) intermediate. acs.org The calculations demonstrated that chemoselectivity is determined by the differing energy barriers of the subsequent cyclization processes from this shared intermediate. acs.org Furthermore, DFT has been used to calculate the enthalpy profile for the ring expansion of precursors like methoxy-vinyl-benzocyclobutene to yield a methoxy-1,2-dihydronaphthalene skeleton, providing insight into the thermodynamics of the transformation. rsc.org

| Reaction Type | System Studied | Key Insight from DFT | Reference |

|---|---|---|---|

| Catalytic Cyclization | Cobalt-catalyzed synthesis from o-styryl N-tosyl hydrazones | Calculated pathways for 1,2-dihydronaphthalene formation via Co(III)-carbene radical and o-QDM intermediates. | nih.gov |

| Cycloisomerization | Formation of dihydronaphthalenes from 1H-2-benzo[c]oxocins | Supported the existence of a shared o-QDM intermediate for competing pathways. | acs.org |

| Electrocyclic Ring Expansion | Methoxy-vinyl-benzocyclobutene to 4-methoxy-1,2-dihydronaphthalene | Calculated the enthalpy profile and evaluated relative Gibbs free energies for the reaction pathway. | rsc.org |

Investigation of Metalloradical Intermediates (e.g., Co(III)-Carbene Radical)

The catalytic synthesis of substituted 1,2-dihydronaphthalenes has been shown to proceed through metalloradical intermediates. nih.gov Specifically, the use of cobalt(II) porphyrin catalysts with o-styryl N-tosyl hydrazones takes advantage of the intrinsic reactivity of a cobalt(III)–carbene radical intermediate. nih.gov The formation of this intermediate is a key step in the catalytic cycle. The radical nature of the reaction has been confirmed through trapping experiments using phenyl N-tert-butylnitrone (PBN) in EPR spectroscopy and with TEMPO. nih.gov This cobalt(III)-carbene radical is proposed to be the precursor to the subsequent formation of an ortho-quinodimethane intermediate. nih.gov

Analysis of Ortho-Quinodimethane (o-QDM) Formation and Reactivity

The formation of an ortho-quinodimethane (o-QDM) intermediate is a central mechanistic feature in several synthetic routes to 1,2-dihydronaphthalenes. nih.govacs.org DFT calculations and experimental results strongly indicate that cobalt-catalyzed reactions proceed via the release of a reactive o-QDM intermediate from the metal center. nih.gov This intermediate is not directly observed but its existence is inferred from the product distribution.

Once formed, the o-QDM intermediate is highly reactive and its fate determines the final product structure. As previously noted, it can undergo a 6π-electrocyclization to yield the 1,2-dihydronaphthalene core or a nih.govchemsynthesis.com-hydride shift to form an acyclic E-aryl-diene. nih.gov The unexpected reactivity patterns, such as the formation of dienes from substrates with allylic alkyl groups, provide strong evidence for a mechanism that proceeds through these o-QDM intermediates rather than a direct radical rebound ring-closure. nih.gov DFT studies have also supported that the pathway for dihydronaphthalene formation shares this o-QDM intermediate with pathways leading to other products, with the final outcome being kinetically controlled. acs.org

Mechanistic Elucidation of Dearomatization and Functionalization

The 1,2-dihydronaphthalene scaffold can be accessed via dearomatization of naphthalenes and can undergo subsequent functionalization, such as aromatization. Mechanistic studies have shed light on these transformations.

A metal-free, visible-light-mediated method for the dearomative hydroboration of naphthalenes has been developed using molecularly tuned carbon dots as photocatalysts. acs.org Mechanistic investigations revealed that this transformation is driven by a hole-transfer mechanism. The process involves the generation of boryl radicals via a hydrogen atom transfer (HAT) from an N-heterocyclic carbene–borane (NHC-BH₃) complex, initiated by thiyl radicals on the carbon dot surface. acs.orgacs.org This dearomatization process provides a route to functionalized dihydronaphthalenes.

Conversely, the aromatization of 1,2-dihydronaphthalenes to form substituted naphthalenes represents a key functionalization reaction. A proposed mechanism for the photocatalytic dehydrogenation of 1,2-dihydronaphthalenes involves a photoredox cycle. researchgate.net In this process, an excited-state photocatalyst oxidizes the dihydronaphthalene to a radical cation. Subsequent deprotonation and further oxidation, mediated by an external oxidant like diphenyliodonium triflate, lead to the fully aromatic naphthalene (B1677914) product. researchgate.net

| Transformation | Catalyst/Reagent | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Dearomative Hydroboration | Thiol-functionalized Carbon Dots (Photocatalyst) | Intramolecular hole transfer; Thiyl radical generation; Hydrogen Atom Transfer (HAT) from NHC–BH₃; Boryl radical formation. | acs.orgacs.org |

| Aromatization (Dehydrogenation) | 9-Mesityl-10-methylacridinium perchlorate (Photocatalyst) | Photocatalyst excitation; Single Electron Transfer (SET) to form a radical cation; Deprotonation; Oxidation. | researchgate.net |

Sequential β-Hydride Elimination and Hydride Addition Mechanisms

Detailed mechanistic studies specifically investigating sequential β-hydride elimination and hydride addition pathways for 7-Methoxy-1,2-dihydronaphthalene are not extensively documented in the surveyed scientific literature. This type of mechanism, often observed in transition metal-catalyzed isomerizations of olefins, involves the removal of a hydride from a β-carbon to form a metal-hydride and a coordinated alkene, followed by the re-addition of the hydride to the alkene, resulting in an isomerized product. While the general principles of β-hydride elimination are well-established in organometallic chemistry, specific research applying this sequential mechanism to 7-Methoxy-1,2-dihydronaphthalene has not been identified in the current search.

Role of β-Hydroxy Carbocation Intermediates in Solvolysis

Investigations into the solvolysis of derivatives of 1,2-dihydronaphthalene have provided significant insights into the role of β-hydroxy carbocation intermediates. Research has particularly focused on the solvolysis of trichloroacetate esters of 2-methoxy-1,2-dihydro-1-naphthols, which serve as precursors to carbocationic species structurally related to 7-Methoxy-1,2-dihydronaphthalene.

A key finding is the remarkably large difference in solvolysis rates between the cis and trans isomers of these substrates in aqueous acetonitrile (B52724). nih.gov The solvolysis of cis-1-trichloroacetoxy-2-methoxy-1,2-dihydronaphthalene proceeds approximately 1800 times faster than its trans isomer (kcis/ktrans ≈ 1800). nih.gov This substantial rate difference strongly supports a mechanism where the neighboring methoxy group provides anchimeric assistance (neighboring group participation) in the departure of the leaving group.

In the cis isomer, the methoxy group is positioned anti-periplanar to the leaving trichloroacetate group, allowing it to stabilize the developing positive charge at the C1 position through the formation of a bridged oxonium ion intermediate. This participation facilitates the ionization process, leading to a significantly accelerated reaction rate. The resulting stabilized β-hydroxy carbocation is a key intermediate in the reaction pathway. In contrast, the trans isomer lacks this favorable stereochemical arrangement for neighboring group participation, resulting in a much slower solvolysis rate that proceeds through a less stabilized, more traditional carbocation intermediate. nih.gov

This behavior mirrors, but is even more pronounced than, the acid-catalyzed dehydration of related naphthalene dihydrodiols, where the rate ratio between cis and trans isomers is also significant (kcis/ktrans ≈ 440). nih.gov The large rate acceleration in the solvolysis of the cis-ester provides compelling evidence for the formation and stabilization of β-hydroxy carbocation intermediates, a crucial mechanistic feature in the chemistry of these dihydronaphthalene systems.

| Compound | Isomer | Solvent | Rate Constant (k, s-1) | Rate Ratio (kcis/ktrans) |

|---|---|---|---|---|

| 1-Trichloroacetoxy-2-methoxy-1,2-dihydronaphthalene | cis | Aqueous Acetonitrile | Data not specified | ~1800 nih.gov |

| 1-Trichloroacetoxy-2-methoxy-1,2-dihydronaphthalene | trans | Aqueous Acetonitrile | Data not specified | |

| Naphthalene-1,2-dihydrodiol (Acid-catalyzed dehydration) | cis | Not specified | Data not specified | 440 nih.gov |

| Naphthalene-1,2-dihydrodiol (Acid-catalyzed dehydration) | trans | Not specified | Data not specified | |

| 1-Chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene | cis | Aqueous Solution | 8.1 × 10-3nih.gov | 0.5 nih.gov |

| 1-Chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene | trans | Aqueous Solution | 1.6 × 10-2nih.gov |

Advanced Spectroscopic and Analytical Characterization of 7 Methoxy 1,2 Dihydronaphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering detailed information about the atomic connectivity and spatial arrangement of atoms. For derivatives of 7-Methoxy-1,2-dihydronaphthalene, both proton and carbon-13 NMR are fundamental, while advanced techniques provide deeper conformational and stereochemical insights.

Proton (¹H NMR) Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 7-Methoxy-1,2-dihydronaphthalene, the spectrum can be divided into aromatic and aliphatic regions.

The aromatic protons on the methoxy-substituted ring typically appear as distinct signals. Their chemical shifts and coupling patterns are influenced by the position of the methoxy (B1213986) group and other substituents. The protons on the partially saturated ring, including the allylic and vinylic protons, resonate at characteristic chemical shifts. For the parent compound, 1,2-dihydronaphthalene (B1214177), the olefinic protons (H-3 and H-4) and the benzylic protons (H-1 and H-2) show specific coupling patterns. chemicalbook.com For instance, in 1,2-dihydronaphthalene, the vinylic protons appear around 5.9-6.5 ppm, while the aliphatic protons are found further upfield between 2.2-2.8 ppm. chemicalbook.com

The vicinal coupling constants (³JHH) between adjacent protons are particularly valuable for conformational analysis of the non-aromatic ring. tandfonline.com By analyzing these J-couplings, often with the aid of the Karplus equation, the dihedral angles between protons can be estimated, allowing for the determination of the ring's conformation. tandfonline.com

Table 1: Representative ¹H NMR Data for Dihydronaphthalene Scaffolds Note: Data is illustrative and can vary based on solvent and specific substitution patterns.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |

|---|---|---|

| Aromatic Protons | 6.7 - 7.3 | 2.0 - 8.5 (ortho, meta, para coupling) |

| Vinylic Protons | 5.9 - 6.5 | 9.0 - 10.0 (³J, cis-vinylic) |

| Methoxy Protons (-OCH₃) | ~3.8 | N/A (singlet) |

Carbon-13 (¹³C NMR) Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its electronic environment.

In 7-Methoxy-1,2-dihydronaphthalene derivatives, the aromatic carbons exhibit signals in the downfield region (typically 110-160 ppm). The carbon attached to the methoxy group (C-7) is significantly shielded and appears at a characteristic chemical shift, as does the methoxy carbon itself (around 55-56 ppm). acgpubs.orgspectrabase.com The quaternary carbons of the fused ring system can also be identified. The sp²-hybridized vinylic carbons and the sp³-hybridized aliphatic carbons of the dihydronaphthalene ring appear in the intermediate and upfield regions of the spectrum, respectively. spectrabase.comchemicalbook.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, aiding in signal assignment. bas.bg

Table 2: Predicted ¹³C NMR Chemical Shifts for a 7-Methoxy-1,2-dihydronaphthalene Derivative Based on data for 4-(4-Chlorobutyl)-7-methoxy-1,2-dihydronaphthalene. spectrabase.com

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 29.5 |

| C2 | 23.2 |

| C3 | 128.9 |

| C4 | 125.1 |

| C4a | 136.2 |

| C5 | 126.5 |

| C6 | 111.3 |

| C7 | 157.9 |

| C8 | 113.8 |

| C8a | 130.4 |

Advanced NMR Techniques for Stereochemical and Conformational Studies

To unambiguously assign all proton and carbon signals and to study the three-dimensional structure, advanced 2D NMR experiments are essential. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another. It is crucial for tracing the connectivity within the aliphatic ring and assigning protons on the aromatic ring. bas.bg

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms (¹JCH), providing a powerful method for assigning carbon signals based on their attached, and often more easily assigned, protons. bas.bgipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). It is invaluable for piecing together the entire molecular structure by connecting different spin systems, for example, linking the aliphatic ring protons to the aromatic and quaternary carbons. bas.bg

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is the primary NMR method for determining stereochemistry and studying the conformation of the flexible dihydronaphthalene ring by observing through-space dipolar interactions. ru.nl

Together, these techniques allow for a complete and detailed structural and conformational analysis of 7-Methoxy-1,2-dihydronaphthalene derivatives in solution. nih.govauremn.org.br

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the identity of a newly synthesized compound. nih.gov Unlike low-resolution MS, HRMS instruments can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). researchgate.net This precision allows for the determination of the exact elemental formula of the compound. nih.govresearchgate.net

For 7-Methoxy-1,2-dihydronaphthalene (C₁₁H₁₂O), the calculated monoisotopic mass is 160.08882 Da. An HRMS measurement yielding a mass very close to this value would provide strong evidence for the correct elemental composition, distinguishing it from other potential compounds with the same nominal mass. nih.gov

Table 3: HRMS Data for 7-Methoxy-1,2-dihydronaphthalene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O | nih.gov |

| Calculated Exact Mass | 160.08882 Da | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ddtjournal.com This hyphenated technique is ideal for analyzing reaction mixtures, assessing product purity, and identifying byproducts. nih.gov

In the context of 7-Methoxy-1,2-dihydronaphthalene derivatives, an LC system with a suitable column (e.g., C18 reversed-phase) separates the components of a mixture based on their polarity. nih.gov The separated components then enter the mass spectrometer, where they are ionized (commonly using Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI) and detected. wur.nl This allows for the confirmation of the molecular weight of the desired product and the identification of any impurities present in the sample. nih.gov For complex biological samples or trace-level analysis, chemical derivatization may be employed prior to LC-MS to enhance the ionization efficiency and sensitivity of the target analytes. ddtjournal.comrsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Distribution Investigations

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of reaction mixtures containing 7-Methoxy-1,2-dihydronaphthalene derivatives. It allows for the separation, identification, and quantification of various components, providing crucial insights into product distribution. In synthetic chemistry, for instance, reactions involving dearomatization or functionalization of naphthalene (B1677914) precursors can yield a variety of isomers and byproducts. nih.gov GC-MS is indispensable for assessing the regioselectivity and efficiency of such transformations.

The gas chromatograph separates volatile compounds based on their differential partitioning between a stationary phase (often a capillary column with a specific coating like trifluoropropylmethyl polysiloxane) and a mobile gas phase. nih.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for initial identification. Following separation, the eluting compounds are introduced into the mass spectrometer.

In the mass spectrometer, molecules are typically ionized by electron ionization (EI), causing them to fragment into a pattern of charged ions. This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The mass spectrum of 7-Methoxy-1,2-dihydronaphthalene would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (160.21 g/mol ), along with characteristic fragment ions resulting from the cleavage of the methoxy group, loss of hydrogen atoms, or rearrangements of the dihydronaphthalene ring. nih.gov For example, the analysis of metabolites of 1,2-dihydronaphthalene has shown characteristic molecular ions and fragmentation patterns that allow for the identification of hydroxylated and other modified species. researchgate.net By comparing the mass spectra of unknown products to libraries or known standards, their structures can be elucidated.

The data below illustrates a hypothetical fragmentation pattern for 7-Methoxy-1,2-dihydronaphthalene that could be observed in a GC-MS analysis, providing information on its structural moieties.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Information Gained |

|---|---|---|

| 160 | [C₁₁H₁₂O]⁺ (Molecular Ion) | Confirms the molecular weight of the parent compound. |

| 145 | [M - CH₃]⁺ | Indicates the loss of a methyl group, characteristic of a methoxy substituent. |

| 131 | [M - CHO]⁺ | Suggests the loss of a formyl radical, a common fragmentation pathway. |

| 117 | [M - CH₃ - CO]⁺ | Represents the subsequent loss of carbon monoxide after the initial methyl loss. |

| 115 | [C₉H₇]⁺ (Naphthalenyl Cation) | Indicates the stable aromatic core after loss of the methoxy and alkyl portions. |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. mdpi.com These methods provide a "molecular fingerprint" that is highly specific to the compound's structure, making them essential for the functional group identification of 7-Methoxy-1,2-dihydronaphthalene and its derivatives. The two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. mdpi.com

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations (stretching, bending, etc.). For 7-Methoxy-1,2-dihydronaphthalene, key functional groups produce characteristic absorption bands. The methoxy group (-OCH₃) would be identified by its C-H stretching vibrations (around 2830-2950 cm⁻¹) and a strong C-O stretching band (around 1000-1300 cm⁻¹). The aromatic ring gives rise to C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹. The aliphatic C-H bonds in the dihydronaphthalene ring would show stretching absorptions in the 2850-2960 cm⁻¹ range.

Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C bonds of the aromatic ring in 7-Methoxy-1,2-dihydronaphthalene would produce strong Raman signals. Vibrational studies on related aromatic compounds have demonstrated the utility of these techniques in confirming conformational structures and identifying specific bonds. nih.gov

The following table summarizes the expected key vibrational frequencies for 7-Methoxy-1,2-dihydronaphthalene.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Functional Group |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman | Aromatic Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman | -CH₂- groups |

| Methoxy C-H Stretch | 2830 - 2950 | IR, Raman | -OCH₃ group |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman (strong) | Aromatic Ring |

| C-O-C Asymmetric Stretch | 1230 - 1270 | IR (strong) | Aryl Ether |

| C-O-C Symmetric Stretch | 1020 - 1075 | Raman | Aryl Ether |

While standard Raman spectroscopy is highly effective, its application can be limited by low signal intensity or fluorescence interference. Advanced techniques such as Surface-Enhanced Raman Spectroscopy (SERS) and Tip-Enhanced Raman Spectroscopy (TERS) overcome these limitations, enabling highly sensitive molecular characterization. numberanalytics.com

SERS utilizes the enhancement of the Raman signal by orders of magnitude when a molecule is adsorbed onto or in close proximity to a nanostructured metallic surface, typically gold or silver. numberanalytics.comojp.gov This enhancement is primarily due to localized surface plasmon resonance. For 7-Methoxy-1,2-dihydronaphthalene derivatives, SERS could be employed for trace-level detection in complex matrices or to study surface interactions. For example, it could be used to analyze the binding of these molecules to specific substrates or to characterize them in biological systems where concentrations are low.

TERS combines the chemical specificity of Raman spectroscopy with the high spatial resolution of scanning probe microscopy, such as atomic force microscopy (AFM). numberanalytics.com A metal-coated AFM tip acts as a "nano-antenna," localizing and enhancing the Raman signal at the tip's apex. This allows for chemical imaging on the nanometer scale. TERS could be used to map the distribution of 7-Methoxy-1,2-dihydronaphthalene derivatives on a surface or within a polymer matrix with unprecedented detail, providing insights into nanoscale chemical heterogeneity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For derivatives of 7-Methoxy-1,2-dihydronaphthalene that can be crystallized, single-crystal X-ray diffraction can yield a detailed structural model.

The process involves irradiating a single crystal with a beam of X-rays. The resulting diffraction pattern is a function of the electron density distribution within the crystal. By analyzing the positions and intensities of the diffracted spots, a complete 3D model of the molecule can be constructed.

While a crystal structure for 7-Methoxy-1,2-dihydronaphthalene itself is not publicly available, data from closely related compounds, such as 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one, provides valuable insight into the expected structural features. nih.gov The analysis of this related tetralone revealed a monoclinic crystal system and a slightly distorted envelope configuration for the non-aromatic ring. nih.gov Such analyses confirm the molecular connectivity and provide crucial data on intermolecular interactions, like C-H···O and C-H···π interactions, which govern the crystal packing. nih.gov This information is vital for understanding the solid-state properties of the material and for computational modeling. ethz.ch

The following table presents crystallographic data for the related compound, 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one, illustrating the type of precise structural information obtained from X-ray crystallography. nih.gov

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₁H₁₂O₂ | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 7.4303 (4) | nih.gov |

| b (Å) | 7.4614 (4) | nih.gov |

| c (Å) | 16.4393 (8) | nih.gov |

| β (°) | 90.976 (4) | nih.gov |

| Volume (ų) | 911.27 (8) | nih.gov |

Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the redox (reduction-oxidation) properties of a species in solution. researchgate.net It provides information on the potentials at which a molecule is oxidized or reduced and can offer insights into the stability of the resulting redox states and the kinetics of electron transfer. researchgate.net

For 7-Methoxy-1,2-dihydronaphthalene, the electron-rich aromatic ring, activated by the methoxy group, is the most likely site for oxidation. In a CV experiment, the potential of a working electrode is scanned linearly versus time in a solution containing the analyte and a supporting electrolyte. As the potential reaches a value sufficient to oxidize the molecule, a current flows due to electron transfer, resulting in an anodic peak in the voltammogram. On the reverse scan, a cathodic peak may be observed if the oxidized species is stable and can be reduced back to its original form.

The position of the oxidation peak provides the oxidation potential, a measure of how easily the molecule gives up electrons. The shape and relative size of the anodic and cathodic peaks can indicate the reversibility of the redox process. The presence of the electron-donating methoxy group would be expected to lower the oxidation potential of the naphthalene ring system compared to the unsubstituted analogue. By studying the CV of various derivatives, one can systematically probe how different substituents affect the electronic properties and redox behavior of the dihydronaphthalene core.

The table below presents a hypothetical set of results from a cyclic voltammetry experiment on 7-Methoxy-1,2-dihydronaphthalene, illustrating the key parameters obtained.

| Parameter | Hypothetical Value | Information Provided |

|---|---|---|

| Anodic Peak Potential (Eₚₐ) | +1.2 V (vs. Ag/AgCl) | Potential at which oxidation occurs. |

| Cathodic Peak Potential (Eₚ꜀) | +1.1 V (vs. Ag/AgCl) | Potential at which the oxidized species is reduced. |

| Formal Potential (E°') | +1.15 V | Thermodynamic potential of the redox couple. |

| Peak Separation (ΔEₚ) | 100 mV | Indicates the kinetics of the electron transfer (a value > 59/n mV suggests a quasi-reversible or irreversible process). |

| Peak Current Ratio (iₚₐ/iₚ꜀) | ~0.9 | Indicates the stability of the oxidized species (a ratio near 1 suggests a stable species on the timescale of the experiment). |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a highly specific technique for the direct detection and study of molecules containing unpaired electrons, such as organic radicals. In the context of 7-Methoxy-1,2-dihydronaphthalene and its derivatives, EPR is invaluable for investigating reaction mechanisms that involve radical intermediates and for characterizing the electronic structure of resulting radical species.

The formation of radical cations or anions from naphthalene derivatives can be initiated through chemical or electrochemical oxidation or reduction. EPR spectroscopy can confirm the generation of these radical species and provide deep insight into their structure. The interaction of the unpaired electron with magnetic nuclei within the molecule (primarily ¹H) leads to hyperfine splitting in the EPR spectrum. The analysis of these hyperfine coupling constants allows for the mapping of the spin density distribution across the molecule, indicating the positions of highest unpaired electron density.

Table 1: Representative EPR Parameters for Naphthalene-Related Radicals This table presents illustrative data based on studies of naphthalene and substituted-naphthalene radicals to indicate typical parameters measured by EPR.

| Radical Species | g-value | Hyperfine Coupling Nuclei | Coupling Constants (Gauss) |

| Naphthalene Anion Radical | ~2.0026 | α-protons | aH(α) ≈ 4.90 |

| Naphthalene Anion Radical | ~2.0026 | β-protons | aH(β) ≈ 1.83 |

| NDI-BP Imide Radical | ~2.0452 | Imide Nitrogen | Not specified |

Data compiled from studies on naphthalene and N,N'-bis(2-phosphonoethyl) naphthalene-1,8:4,5-dicarboximide (NDI-BP) radicals. researchgate.net The g-value is a dimensionless factor that is characteristic of the radical. Hyperfine coupling constants (aH) quantify the interaction between the unpaired electron and surrounding protons.

Chromatographic Separation and Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC) for Product Purity and Analytical Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, providing robust methods for the separation, quantification, and purification of chemical compounds. For derivatives of 7-Methoxy-1,2-dihydronaphthalene, HPLC is essential for monitoring reaction progress, isolating products, and, most critically, assessing the purity of the final compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar aromatic compounds. In this technique, a non-polar stationary phase (such as C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is driven by the hydrophobic interactions between the analytes and the stationary phase. The composition of the mobile phase (isocratic or gradient elution) is optimized to achieve the best separation between the target compound and any impurities or by-products. nih.govorientjchem.org

Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic naphthalene core of these molecules exhibits strong chromophores. A specific wavelength, often corresponding to an absorption maximum of the analyte, is chosen to maximize sensitivity. orientjchem.org The purity of a sample is determined by calculating the relative area of the main peak compared to the total area of all peaks in the chromatogram. nih.gov For more complex separations or for the analysis of trace-level genotoxic impurities, highly sensitive techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) can be employed. nih.gov

Table 2: Example HPLC Method for Purity Analysis of a 7-Methoxy-1,2-dihydronaphthalene Derivative This table outlines a typical set of parameters for an RP-HPLC method suitable for analyzing methoxy-substituted naphthalene derivatives.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water mixture (e.g., 60:40 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25-30 °C) |

| Detection | UV Spectrophotometer at 275 nm |

| Injection Volume | 10 µL |

Table 3: Representative HPLC Purity Data for a Synthesized Batch This table illustrates how HPLC data is presented to reflect the purity of a chemical sample.

| Peak Identity | Retention Time (minutes) | Peak Area (%) |

| Solvent Front / Early Impurities | 1.5 - 2.8 | 0.45 |

| Impurity A | 4.1 | 0.85 |

| 7-Methoxy-1,2-dihydronaphthalene | 5.3 | 98.60 |

| Impurity B | 6.8 | 0.10 |

This representative data shows a high-purity sample, where the main component constitutes 98.60% of the total integrated peak area. Retention times are characteristic for each compound under the specific chromatographic conditions.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

The strategic placement of the methoxy (B1213986) group and the reactive double bond within the dihydronaphthalene core makes this compound a highly valuable precursor in the synthesis of a wide array of complex organic molecules. Its utility spans from the creation of intricate polycyclic systems to the assembly of biologically significant steroidal and alkaloidal scaffolds.

Precursors for Polycyclic Aromatic Hydrocarbons and Partially Reduced Naphthalene (B1677914) Derivatives

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. researchgate.netnih.gov These structures are of significant interest due to their presence in various natural and man-made materials and their unique electronic properties. researchgate.netCurrent time information in Bangalore, IN. 7-Methoxy-1,2-dihydronaphthalene and its derivatives serve as foundational starting materials for the synthesis of more complex PAHs and partially reduced naphthalene systems. nih.gov

The dihydronaphthalene skeleton provides a ready-made bicyclic system that can be further elaborated through various chemical transformations. For instance, dehydrogenation reactions can convert the dihydronaphthalene ring into a fully aromatic naphthalene system, extending the conjugation and forming the core of a larger PAH. Additionally, the double bond in the non-aromatic ring can participate in cycloaddition reactions, allowing for the fusion of additional rings to the existing framework. The methoxy group can be retained to influence the electronic properties of the final PAH or can be converted into other functional groups to facilitate further synthetic manipulations.

The synthesis of various dihydronaphthalene derivatives often starts from readily available precursors like 6-methoxy-1-tetralone (B92454). researchgate.netnih.gov These derivatives can then be used to construct larger, more complex molecules with potential applications in areas such as medicinal chemistry. researchgate.netnih.gov

Building Blocks for Steroidal and Alkaloid Scaffolds

The structural motif of 7-Methoxy-1,2-dihydronaphthalene is embedded within the core of many biologically active natural products, including steroids and alkaloids. Consequently, it has been widely employed as a key building block in the total synthesis of these important classes of compounds.

In steroid synthesis, the dihydronaphthalene unit can serve as a precursor to the A and B rings of the steroidal nucleus. For example, a derivative, 6-methoxy-1-vinyl-3,4-dihydronaphthalene, has been utilized in Diels-Alder reactions with quinones to construct the steroidal framework, leading to the total synthesis of ring A aromatic D-homosteroids and subsequently, estrone (B1671321) and its derivatives. The methoxy group is particularly strategic as it mimics the oxygenation pattern found in many natural estrogens. Furthermore, derivatives of 6-methoxy-3,4-dihydronaphthalene have been synthesized and evaluated as inhibitors of enzymes involved in steroid biosynthesis, such as 17α-hydroxylase-C17,20-lyase (P450 17).

The utility of dihydronaphthalene scaffolds also extends to the synthesis of alkaloid-like systems. For instance, domino reactions involving derivatives of dihydronaphthalene can lead to complex polycyclic structures resembling those found in alkaloids.

Intermediates for the Synthesis of Indane Derivatives through Ring Contraction

The transformation of six-membered rings into five-membered rings, known as ring contraction, is a powerful strategy in organic synthesis. While the direct ring contraction of 7-Methoxy-1,2-dihydronaphthalene to form indane derivatives is not extensively documented in readily available literature, the synthesis of indanes from related starting materials is a well-established field. researchgate.net Indanes are important structural motifs found in a variety of pharmacologically active compounds and natural products.

General synthetic strategies for accessing indane derivatives often involve intramolecular cyclization reactions. These can include Friedel-Crafts type reactions, Michael additions, and Heck-type cyclizations. For instance, appropriately substituted phenyl precursors can undergo intramolecular reactions to form the five-membered ring of the indane system. While a specific pathway from 7-Methoxy-1,2-dihydronaphthalene is not explicitly detailed, its chemical structure suggests potential for oxidative cleavage of the double bond followed by intramolecular aldol (B89426) condensation or related cyclization strategies to achieve the desired ring contraction.

| Starting Material Type | Reaction Type | Product |

| o-Alkynyl substituted diaryl methanes | FeCl3/Ph2Se2 promoted cyclization | Indene derivatives |

| o-Substituted aryl alkynes | C(sp3)-H activation (Au(I) or Pt(II) catalyzed) | Indene structures |

| 2-Ethynylbenzaldehyde | Cu-catalyzed intramolecular annulation | 3-Hydroxy-2,3-dihydro-1H-inden-1-one |

Construction of Aryldihydronaphthalene-Type Lignans (B1203133)

Aryldihydronaphthalene lignans are a class of natural products that exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The 1-aryldihydronaphthalene unit is the characteristic structural feature of these compounds.

Recent synthetic strategies have highlighted the importance of intramolecular cation-induced cyclization to construct the highly substituted 1-aryl dihydronaphthalene core. This key transformation allows for the efficient assembly of the advanced precursor required for the synthesis of various natural arylnaphthalene lactone lignans (NALLs). The synthesis of these complex molecules often involves a multi-step sequence, where the dihydronaphthalene moiety is constructed and then further functionalized to yield the final natural product. This approach has been successfully applied to the total synthesis of lignans such as justicidin B, justicidin E, and taiwanin C.

Multifunctional Scaffolds for Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery that aims to generate collections of structurally diverse small molecules. These libraries of compounds can then be screened for biological activity against a wide range of targets. 7-Methoxy-1,2-dihydronaphthalene and its derivatives are excellent scaffolds for DOS because they possess multiple reactive sites that can be selectively functionalized.

The dihydronaphthalene core can be elaborated in various ways to create a library of related but structurally distinct molecules. For example, the double bond can be subjected to a variety of transformations, such as epoxidation, dihydroxylation, or cycloaddition, to introduce new stereocenters and functional groups. The aromatic ring can undergo electrophilic substitution reactions to introduce different substituents, and the methoxy group can be cleaved to reveal a phenol (B47542), which can then be further modified. This ability to generate skeletal, appendage, and stereochemical diversity from a common starting material makes 7-Methoxy-1,2-dihydronaphthalene a valuable tool in the quest for new therapeutic agents.

Potential in Materials Science and Organic Electronics

The unique electronic and photophysical properties of the naphthalene chromophore make it an attractive component for the development of new materials for organic electronics. While research on 7-Methoxy-1,2-dihydronaphthalene itself in this area is still emerging, the broader class of naphthalene-based materials has shown significant promise.

Aromatic diimides, for example, are a class of electron-deficient compounds that have been extensively studied for their applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of naphthalene and anthracene (B1667546) diimides has demonstrated that these materials can have tunable optical and electronic properties. They exhibit absorption and emission in the visible region of the electromagnetic spectrum and can undergo reversible one-electron reduction processes, which is a key requirement for n-type organic semiconductors.

The incorporation of a methoxy group, as in 7-Methoxy-1,2-dihydronaphthalene, can further modulate the electronic properties of the resulting materials. The electron-donating nature of the methoxy group can influence the energy levels of the molecular orbitals, which in turn affects the charge transport and photophysical properties of the material. By strategically incorporating this building block into larger conjugated systems, it may be possible to fine-tune the performance of organic electronic devices. Further research into the synthesis and characterization of polymers and small molecules derived from 7-Methoxy-1,2-dihydronaphthalene is warranted to fully explore their potential in this exciting field.

7-Methoxy-1,2-dihydronaphthalene: A Key Building Block in Advanced Organic Synthesis and Materials Science

The chemical compound 7-Methoxy-1,2-dihydronaphthalene is a notable derivative of the dihydronaphthalene family, characterized by a methoxy group substitution on its aromatic ring. This structural feature imparts specific electronic properties that make it a valuable precursor and scaffold in various advanced applications, particularly in the realms of organic synthesis and the development of novel materials. Its utility spans from facilitating the construction of complex molecular architectures to influencing the photophysical and electronic characteristics of functional materials.

The unique structural and electronic attributes of 7-Methoxy-1,2-dihydronaphthalene and its derivatives have positioned them as significant components in the design and synthesis of sophisticated organic materials. The presence of the electron-donating methoxy group, combined with the extended π-system of the naphthalene core, allows for the fine-tuning of material properties for specific applications in materials science.

Naphthalene Core for π-π Stacking Interactions in Novel Materials

The planar aromatic structure of the naphthalene core is fundamental to its participation in π-π stacking interactions. These non-covalent interactions are crucial in the self-assembly of molecules to form ordered structures, which in turn dictates the bulk properties of materials. In derivatives of 7-Methoxy-1,2-dihydronaphthalene, the naphthalene unit can engage in these stacking interactions, influencing the crystalline packing and, consequently, the material's electronic and photophysical behavior.

The position of substituents on the naphthalene ring plays a critical role in directing the nature and extent of π-π stacking. For instance, studies on isomeric methoxy-naphthol compounds have revealed significant differences in their crystal structures. While 4-methoxy-1-naphthol (B1194100) molecules are linked by intermolecular O-H···O hydrogen bonds and reinforced by π-π stacking interactions, its isomer, 7-methoxy-2-naphthol, does not exhibit these interactions, instead forming sheets through O-H···π and C-H···π interactions. researchgate.net This highlights the subtle yet profound influence of substituent placement on the supramolecular assembly. The ability of the naphthalene core to facilitate such interactions is a key consideration in crystal engineering, where the goal is to design materials with specific solid-state structures and properties.

The following table summarizes the types of intermolecular interactions observed in related methoxy-naphthalene derivatives:

| Compound | Primary Intermolecular Interactions |

| 4-methoxy-1-naphthol | O-H···O hydrogen bonds, π-π stacking |

| 7-methoxy-2-naphthol | O-H···π interactions, C-H···π interactions |

Application in Organic Electronics

The field of organic electronics leverages the semiconducting properties of π-conjugated organic molecules to create devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. Naphthalene and its derivatives are among the polycyclic aromatic hydrocarbons investigated for these applications due to their potential for charge transport. The inherent properties of these materials, such as their electronic bandgap and charge carrier mobility, can be tailored through chemical modification. sigmaaldrich.com

The introduction of a methoxy group, as seen in 7-Methoxy-1,2-dihydronaphthalene, can significantly modulate the electronic properties of the naphthalene scaffold. Electron-donating groups like methoxy can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters determining the performance of an organic semiconductor in a device. researchgate.net While specific studies on the direct application of 7-Methoxy-1,2-dihydronaphthalene in organic electronic devices are not extensively documented, the broader class of naphthalene derivatives serves as a promising platform for the development of new organic electronic materials. The general characteristics of some organic semiconductors are presented in the table below.

| Material Class | Potential Applications in Organic Electronics |

| Polycyclic Aromatic Hydrocarbons (e.g., Naphthalene derivatives) | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs) |

| Polyphenylene Vinylenes (PPV) | Light-Emitting Polymers (LEPs) |

| Polythiophenes (P3AT) | Organic Photovoltaics, Conductive Layers |

Development of Luminescent Materials Based on Related Scaffolds

The development of luminescent materials is a cornerstone of modern display and lighting technology. The fluorescence and phosphorescence properties of organic molecules are intrinsically linked to their electronic structure. Naphthalene derivatives are known to exhibit fluorescence, and their emission characteristics can be tuned by the introduction of various functional groups.

The methoxy group in the 7-position of the dihydronaphthalene scaffold can act as an auxochrome, influencing the absorption and emission wavelengths of the molecule. While specific research on the luminescent properties of 7-Methoxy-1,2-dihydronaphthalene is limited, studies on related systems, such as 7-diethylaminocoumarin dyes, demonstrate that photophysical properties are highly sensitive to the molecular structure and the surrounding environment. rsc.org The general principles suggest that the 7-methoxy-dihydronaphthalene scaffold could be a building block for designing novel fluorescent probes and emissive materials for OLEDs.

Photochromic Properties of Dihydronaphthofuran Analogues

Photochromism is a phenomenon where a chemical species undergoes a reversible transformation between two forms having different absorption spectra, upon irradiation with light. This property is at the heart of applications such as smart windows, optical data storage, and molecular switches. Dihydronaphthofuran derivatives, which can be synthesized from precursors related to 7-Methoxy-1,2-dihydronaphthalene, have been shown to exhibit photochromic behavior. rsc.org

Specifically, vinylidene-naphthofurans, a class of dihydronaphthofuran analogues, display photochromism when exposed to UV or sunlight. rsc.orgnih.gov The synthesis of these compounds often involves the reaction of naphthols with appropriate reagents. Methoxy-substituted 2,2-diaryl-2H-naphtho[1,2-b]pyrans, which are structurally related to dihydronaphthofurans, have also been synthesized and their photochromic properties investigated. hud.ac.uk The presence and position of the methoxy group can influence the color of the photo-induced form and the stability of the ring-opened isomer. hud.ac.uk This tunability is crucial for the design of photochromic materials with desired performance characteristics.

The table below outlines some photochromic dihydronaphthofuran analogues and their synthesis precursors.

| Photochromic Analogue | General Synthesis Precursors |

| Vinylidene-naphthofurans | Naphthols, Tetraarylbut-2-yne-1,4-diol |

| 2,2-Diaryl-2H-naphtho[1,2-b]pyrans | 3-Alkoxycarbonyl-1-naphthols, 1,1-Diarylprop-2-yn-1-ol |

Molecular Interactions and Biological Target Engagement Mechanisms of Dihydronaphthalene Scaffolds

Structure-Activity Relationship (SAR) Investigations of Dihydronaphthalene Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For dihydronaphthalene derivatives, SAR investigations have been pivotal in optimizing their potency and selectivity against various biological targets, particularly in the context of anticancer research.

Inspired by the natural product combretastatin (B1194345) A-4, researchers have developed dihydronaphthalene analogues that inhibit tubulin polymerization, a key mechanism for disrupting cancer cell proliferation. rsc.orgtdl.org SAR-driven studies led to the discovery that a dihydronaphthalene scaffold could provide a molecular framework for potent inhibitors of tubulin polymerization. rsc.org For instance, a dihydronaphthalene analogue featuring a pendant trimethoxy aryl ring demonstrated significant inhibitory activity. rsc.org

Further studies have synthesized new series of dihydronaphthalene derivatives starting from 6-methoxy-1-tetralone (B92454). nih.govresearchgate.net These investigations have produced compounds with potent cytotoxic activities against human breast adenocarcinoma (MCF-7) cells. nih.govresearchgate.net The SAR results from these studies highlight the importance of specific substitutions on the dihydronaphthalene ring system. For example, in a series of 2-phenylnaphthalene (B165426) derivatives, the presence of a hydroxyl group at the C-7 position of the naphthalene (B1677914) ring markedly promoted cytotoxicity against MCF-7 cells. plos.org The introduction of hydroxyl groups at other positions, such as C-6 of the naphthalene ring and C-4' of the phenyl ring, also enhanced cytotoxicity, though to a lesser extent. plos.org

In the context of other biological targets, SAR studies have been employed to develop dihydronaphthalene derivatives as sphingosine-1-phosphate (S1P) receptor agonists. nih.gov Modifications to a cinnamyl derivative led to the identification of a dihydronaphthalene compound with improved S1P1 agonistic activity and selectivity over S1P3. nih.gov Similarly, the addition of a pyridine (B92270) group to a tetrahydronaphthalene moiety resulted in compounds that act as combined thromboxane (B8750289) receptor antagonists and thromboxane synthase inhibitors. nih.gov